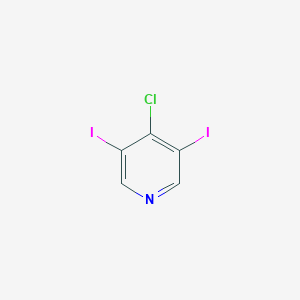

4-Chloro-3,5-diiodopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTMJBDJGWAURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629357 | |

| Record name | 4-Chloro-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-58-3 | |

| Record name | 4-Chloro-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3,5-diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-3,5-diiodopyridine, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document details a robust two-step synthetic pathway, commencing with the iodination of 4-hydroxypyridine to yield 3,5-diiodo-4-pyridone, followed by a chlorination step to produce the target compound. Detailed experimental protocols for each synthetic step are provided. Furthermore, this guide presents a thorough characterization of this compound, including its physicochemical properties and spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and characterization workflow, adhering to specified formatting requirements.

Introduction

This compound (C₅H₂ClI₂N) is a polysubstituted pyridine derivative featuring both chloro and iodo substituents.[1] This unique combination of halogens imparts distinct reactivity profiles, making it a valuable intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. The electron-withdrawing nature of the halogens and the nitrogen atom in the pyridine ring activates the molecule for various chemical transformations. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization through methodologies such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]

This guide outlines a reliable synthetic route to this compound and provides a comprehensive summary of its analytical characterization.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step process. The first step involves the di-iodination of 4-hydroxypyridine to form 3,5-diiodo-4-pyridone. The subsequent step is the chlorination of this intermediate to yield the final product.

Experimental Protocols

This procedure is adapted from a patented method for the synthesis of 3,5-diiodo-4-hydroxypyridine.[2]

Materials:

-

4-Hydroxypyridine

-

Sodium Iodide (NaI)

-

Sodium Chlorite (NaClO₂)

-

Sodium Hypochlorite (NaOCl)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction flask, dissolve 4-hydroxypyridine (0.10 mol) and sodium iodide (0.40 mol) in methanol (200 mL) and concentrated hydrochloric acid (25 mL).

-

Prepare a solution of sodium chlorite (0.25 mol) and sodium hypochlorite (0.05 mol) in water (100 mL).

-

Slowly add the sodium chlorite/hypochlorite solution to the reaction mixture over a period of 2 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, dilute the reaction mixture with water (200 mL).

-

Extract the aqueous layer with chloroform (3 x 150 mL).

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: Approximately 98%.[2]

This protocol is based on general procedures for the chlorination of hydroxypyridines using phosphorus oxychloride (POCl₃).[3]

Materials:

-

3,5-Diiodo-4-pyridone

-

Phosphorus Oxychloride (POCl₃)

-

Pyridine (as a base, optional)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 3,5-diiodo-4-pyridone (1.0 equiv).

-

Carefully add phosphorus oxychloride (5-10 equiv). A small amount of pyridine (1 equiv) can be added to facilitate the reaction.[3]

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

-

Monitor the reaction by a suitable chromatographic method until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClI₂N | [1] |

| Molecular Weight | 365.34 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 13993-58-3 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Due to the symmetrical substitution pattern of this compound, the protons at the C-2 and C-6 positions are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.[1]

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| H-2, H-6 | 8.83 | Singlet (s) | CDCl₃ |

The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the "heavy atom effect" of iodine.[1]

| Carbon Position | Predicted Chemical Shift Range (ppm) | Key Influencing Factors |

| C-2, C-6 | Downfield | Adjacent to electronegative Nitrogen |

| C-4 | Downfield | Attached to electronegative Chlorine |

| C-3, C-5 | Upfield | Heavy atom effect of Iodine |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the pyridine ring and carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1550 | C=C/C=N Ring Stretching |

| 1450-1400 | C=C/C=N Ring Stretching |

| 800-600 | C-Cl Stretch |

| Below 600 | C-I Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern. The nominal molecular weight is approximately 365 g/mol .[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₅H₂ClI₂N).[1] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms.

Applications in Drug Development

This compound serves as a valuable scaffold in drug development due to its tunable reactivity. The presence of three distinct halogenated positions allows for sequential and regioselective functionalization. For instance, the more reactive C-I bonds can be selectively targeted in cross-coupling reactions, such as Suzuki or Stille couplings, while the C-Cl bond remains available for subsequent modifications.[1] This orthogonal reactivity enables the synthesis of diverse libraries of compounds for screening against various biological targets.

Conclusion

This technical guide has detailed a practical synthetic route for the preparation of this compound and has provided a comprehensive overview of its characterization. The two-step synthesis, involving iodination of 4-hydroxypyridine followed by chlorination of the resulting 3,5-diiodo-4-pyridone, is a robust method for obtaining this valuable synthetic intermediate. The provided spectral data, including ¹H NMR, and predicted ¹³C NMR, IR, and MS characteristics, serve as a reference for the verification of the synthesized compound. The unique structural features of this compound make it a promising building block for the development of novel therapeutics, and this guide provides the foundational knowledge for its synthesis and utilization in further research.

References

An In-depth Technical Guide to 4-Chloro-3,5-diiodopyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-diiodopyridine is a versatile halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and the differential reactivity of its halogen substituents make it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization.

Physical and Chemical Properties

This compound is a solid at room temperature with a distinct set of physical and chemical characteristics that are crucial for its application in synthesis. A summary of its key properties is provided in the tables below.

Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 13993-58-3[1] |

| Molecular Formula | C₅H₂ClI₂N[1] |

| Molecular Weight | 365.34 g/mol [1] |

Physical Properties

| Property | Value |

| Melting Point | 175 °C[1] |

| Boiling Point | 346.8±37.0 °C (Predicted) |

| Density | 2.633±0.06 g/cm³ (Predicted) |

| pKa | 0.60±0.10 (Predicted) |

Solubility

While comprehensive quantitative solubility data is not available, this compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like chloroform. Its solubility in alcohols such as methanol and ethanol is expected to be moderate, while it is likely poorly soluble in water and non-polar solvents like hexanes.

Synthesis of this compound

A plausible synthetic route to this compound involves the di-iodination of 4-chloropyridine. The following is a representative experimental protocol.

Experimental Protocol: Di-iodination of 4-Chloropyridine

Materials:

-

4-Chloropyridine

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 4-chloropyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

-

Add N-Iodosuccinimide (2.2 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Experimental Protocols

The chemical reactivity of this compound is dominated by the presence of three halogen substituents on the electron-deficient pyridine ring. This substitution pattern allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the iodine atoms and the pyridine nitrogen enhances the electrophilicity of the carbon atoms, making the ring susceptible to nucleophilic attack. The regioselectivity of the substitution is governed by the Hard and Soft Acids and Bases (HSAB) principle.

-

Hard Nucleophiles (e.g., alkoxides, amines) preferentially displace the harder chlorine atom at the C4 position.

-

Soft Nucleophiles (e.g., thiolates) tend to substitute one of the softer iodine atoms at the C3 or C5 positions.[1]

General Reaction Pathway for SNAr

Caption: Regioselectivity in SNAr reactions of this compound.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or DMSO, add the primary amine (1.1-1.5 eq) and a base such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the corresponding 4-amino-3,5-diiodopyridine derivative.

Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. The C-I bonds are significantly more reactive towards oxidative addition to palladium(0) catalysts than the C-Cl bond, enabling selective coupling at the 3 and 5-positions while retaining the 4-chloro substituent for subsequent transformations.[1]

Reactivity Hierarchy in Cross-Coupling

Caption: Reactivity of C-Halogen bonds in Pd-catalyzed cross-coupling.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a degassed mixture of this compound (1.0 eq), the arylboronic acid (1.1-2.2 eq), and the base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.02-0.10 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the mono- or di-arylated product. Note: Careful control of stoichiometry and reaction time can allow for selective mono-arylation.

Materials:

-

This compound

-

Organostannane (e.g., tributyl(vinyl)stannane, tributyl(aryl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (optional, e.g., PPh₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Ethyl acetate

-

Saturated aqueous potassium fluoride (KF) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in the anhydrous and degassed solvent under an inert atmosphere, add the palladium catalyst (0.02-0.05 eq) and any additional ligand.

-

Add the organostannane (1.1-2.2 eq) dropwise.

-

Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single peak due to the chemical equivalence of the two protons at the C2 and C6 positions.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent |

| 8.83 ppm[1] | Singlet (s) | 2H | H-2, H-6 | CDCl₃ |

¹³C NMR Spectroscopy

While experimental ¹³C NMR data is not widely reported, the expected chemical shifts can be predicted based on the electronic effects of the substituents. Due to the symmetry of the molecule, three distinct signals are expected.

| Carbon Position | Expected Chemical Shift Range (ppm) | Influencing Factors |

| C-2, C-6 | Downfield | Adjacent to electronegative nitrogen |

| C-4 | Downfield | Attached to electronegative chlorine |

| C-3, C-5 | Upfield | "Heavy atom effect" of iodine |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The nominal molecular weight is approximately 365 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement to confirm the elemental composition (C₅H₂ClI₂N).

Applications in Research and Development

This compound is a key intermediate in the synthesis of highly substituted pyridine derivatives. Its utility is particularly notable in medicinal chemistry for the development of small-molecule inhibitors of various biological targets. For instance, it has been used in the synthesis of potent and selective inhibitors of Mediator complex-associated kinases CDK8 and CDK19, which are implicated in the regulation of gene transcription and are targets in cancer therapy. The ability to selectively functionalize the different halogen positions allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly the differential reactivity of its halogen substituents, provides a powerful tool for the regioselective construction of complex, polysubstituted pyridines. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, offering a valuable resource for researchers in academia and industry. Further exploration of its reactivity and the biological activity of its derivatives is likely to lead to new discoveries in medicinal chemistry and materials science.

References

Spectroscopic Profile of 4-Chloro-3,5-diiodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Chloro-3,5-diiodopyridine. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic values and established methodologies for their acquisition. The information herein serves as a foundational resource for the characterization and analysis of this halogenated pyridine derivative.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

| ¹H | ~8.5 - 8.8 | Singlet (s) | Due to the symmetrical substitution at the 3, 4, and 5-positions, the protons at the C-2 and C-6 positions are chemically equivalent, resulting in a single signal.[1] |

| ¹³C | C-2/C-6: ~150 - 155 | - | Carbons adjacent to the nitrogen atom are expected to be significantly deshielded. |

| C-4: ~145 - 150 | - | The carbon bearing the chlorine atom. | |

| C-3/C-5: ~95 - 105 | - | Carbons bearing the iodine atoms are expected to be shifted upfield due to the "heavy atom effect". |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C=N stretch (pyridine ring) | 1600 - 1550 | Medium |

| C=C stretch (pyridine ring) | 1550 - 1400 | Medium to Strong |

| C-Cl stretch | 850 - 550 | Strong |

| C-I stretch | ~500 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Ion | Predicted m/z | Notes |

| Electron Ionization (EI) | [M]⁺ | 365 | The molecular ion peak, corresponding to the nominal molecular weight of C₅H₂ClI₂N.[1] |

| [M-Cl]⁺ | 330 | Loss of a chlorine atom. | |

| [M-I]⁺ | 238 | Loss of an iodine atom. | |

| Electrospray Ionization (ESI) | [M+H]⁺ | 366 | Protonated molecular ion. |

| High-Resolution MS (HRMS) | [M+H]⁺ | C₅H₃ClI₂N⁺ | HRMS provides a highly accurate mass measurement to confirm the elemental composition.[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for obtaining NMR, IR, and MS data.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: How molecular features relate to spectroscopic data.

References

CAS number and molecular structure of 4-Chloro-3,5-diiodopyridine

An In-depth Technical Guide to 4-Chloro-3,5-diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, molecular structure, and reactivity of this compound, a versatile building block in modern organic synthesis.

Core Molecular Information

This compound is a halogenated pyridine derivative with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its distinct substitution pattern allows for selective functionalization at various positions of the pyridine ring.

Chemical Abstract Service (CAS) Number

The unique identifier for this compound in the Chemical Abstracts Service registry is:

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and iodine atoms at the 3 and 5-positions.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂ClI₂N[1] |

| Molecular Weight | 365.34 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=NC=C1Cl)I)I |

| InChI Key | Not available in search results |

Chemical Reactivity and Synthetic Applications

This compound is a highly electron-deficient pyridine derivative, which makes it an excellent substrate for various chemical transformations. Its reactivity is dominated by the presence of three halogen substituents, allowing for sequential and regioselective functionalization.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the halogen atoms activates the pyridine ring for nucleophilic aromatic substitution. The regioselectivity of these reactions is often governed by the Hard and Soft Acids and Bases (HSAB) principle.[1]

-

Hard Nucleophiles: Reagents such as alkoxides and amines preferentially displace the chlorine atom at the 4-position.[1]

-

Soft Nucleophiles: Softer nucleophiles, like thiolates, tend to substitute one of the iodine atoms at the 3- or 5-position.[1]

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key feature for selective functionalization.[1]

-

Suzuki-Miyaura Coupling: The C-I bonds are significantly more reactive towards palladium catalysts than the C-Cl bond. This allows for selective mono- or di-arylation/vinylation at the 3- and 5-positions while retaining the 4-chloro substituent for subsequent transformations.[1]

-

Other Cross-Coupling Reactions: this compound is also amenable to other cross-coupling methodologies, such as Stille coupling.[1]

Below is a diagram illustrating the differential reactivity of this compound in common synthetic transformations.

Caption: Reactivity of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. Researchers should optimize the reaction conditions for their specific substrates.

Objective: To synthesize a 4-chloro-3,5-diarylpyridine derivative.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-3,5-diarylpyridine derivative.

Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Coupling Workflow.

References

4-Chloro-3,5-diiodopyridine: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-3,5-diiodopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines standardized methodologies for determining its solubility and stability profiles, in line with established industry practices and regulatory guidelines. This will enable researchers to generate reliable data for use in drug discovery and development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound can be determined using two primary methods: kinetic and thermodynamic solubility assays.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock, typically in dimethyl sulfoxide (DMSO). This high-throughput screening method is valuable in early drug discovery to quickly assess a compound's dissolution characteristics.[1][2]

Table 1: Representative Kinetic Solubility Data for this compound in Common Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (μg/mL) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data to be determined |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data to be determined |

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium is established between the dissolved and undissolved states.[3][4] This "gold standard" measurement is crucial for pre-formulation and formulation development.[2]

Table 2: Representative Thermodynamic Solubility Data for this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Stability Profile

Evaluating the stability of a drug substance is a critical step in pharmaceutical development to ensure its quality, safety, and efficacy over its shelf life. Stability studies are conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those used for accelerated stability testing.

Table 3: Forced Degradation Conditions for this compound

| Stress Condition | Details | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Hydrolysis of the chloro or iodo groups |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Hydrolysis of the chloro or iodo groups |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the pyridine ring or substituents |

| Thermal Stress | 80°C for 48h | General decomposition |

| Photostability | Exposure to UV/Visible light as per ICH Q1B | Photodegradation, potential dehalogenation |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to predict the shelf life of a drug substance and recommend storage conditions.

Table 4: ICH Recommended Storage Conditions for Stability Testing of this compound

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and reliable data. The following sections outline standard protocols for determining the solubility and stability of this compound.

Kinetic Solubility Assay Protocol (Nephelometric Method)

This protocol outlines the determination of kinetic solubility by measuring light scattering from precipitated particles.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate.

-

Buffer Addition and Mixing: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well and mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.[3]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 8. database.ich.org [database.ich.org]

- 9. database.ich.org [database.ich.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Differential Reactivity of C-Cl vs. C-I Bonds in 4-Chloro-3,5-diiodopyridine

Abstract: this compound is a versatile, electron-deficient heterocyclic building block crucial in modern synthetic chemistry, particularly for the construction of complex molecules in pharmaceutical and materials science. Its utility stems from the significant reactivity difference between its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This document provides a detailed exploration of this differential reactivity, focusing on the underlying principles and their application in selective functionalization through metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Quantitative data, detailed experimental protocols, and process diagrams are provided to serve as a comprehensive resource for laboratory professionals.

Fundamental Principles of Carbon-Halogen (C-X) Bond Reactivity

The selective functionalization of this compound is governed by the distinct physicochemical properties of the C-I and C-Cl bonds. The two primary factors influencing their reactivity are bond dissociation energy and the nature of the specific reaction pathway.

-

Bond Dissociation Energy (BDE): The C-I bond is substantially weaker than the C-Cl bond.[1][2] This is due to the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom.[1][3] Consequently, less energy is required to cleave the C-I bond, making it the more reactive site in reactions where bond breaking is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4][5]

-

Reaction Mechanism:

-

In metal-catalyzed cross-coupling reactions , the reactivity order is dominated by the BDE, following the general trend: C–I > C–Br > C–Cl > C–F.[6][7] The initial, often rate-limiting, oxidative addition of the palladium(0) catalyst into the carbon-halogen bond occurs much more readily at the weaker C-I positions.[6][8]

-

In Nucleophilic Aromatic Substitution (SNAr) , reactivity is influenced by both the electrophilicity of the ring carbon and the nature of the nucleophile. The electron-withdrawing effects of all three halogens enhance the electrophilicity of the pyridine ring.[8] Here, the Hard and Soft Acids and Bases (HSAB) principle can rationalize regioselectivity, where hard nucleophiles preferentially attack the harder carbon center at the 4-position (C-Cl).[8]

-

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing C-Cl and C-I bonds.

Table 1: Average Bond Dissociation Energies (BDE)

| Bond | BDE (kJ/mol) | BDE (kcal/mol) | Notes |

| Aryl C-Cl | ~400 | ~96 | BDE for chlorobenzene. Pyridyl C-Cl bonds are similar. |

| Alkyl C-Cl | 327 - 346 | 78 - 83 | For comparison; sp² C-X bonds are typically stronger.[2][9] |

| Aryl C-I | ~280 | ~67 | BDE for iodobenzene. |

| Alkyl C-I | 213 - 228 | 51 - 55 | Significantly weaker than the corresponding C-Cl bond.[2][9] |

Table 2: Summary of Reactivity and Selectivity

| Reaction Type | Preferred Reaction Site | Controlling Factor | Rationale |

| Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) | C3 and C5 (C-I) | Bond Dissociation Energy | The C-I bond is weaker, facilitating faster oxidative addition of the Pd(0) catalyst.[6][8] |

| SNAr with Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | C4 (C-Cl) | HSAB Principle | The C4 carbon is a "harder" electrophilic center, preferentially attacked by "hard" nucleophiles.[8] |

| SNAr with Soft Nucleophiles (e.g., RS⁻) | C3 and C5 (C-I) | HSAB Principle | The C3/C5 carbons are "softer" electrophilic centers, preferentially attacked by "soft" nucleophiles.[8] |

Metal-Catalyzed Cross-Coupling Reactions: Selective C-I Functionalization

The significant difference in reactivity enables the sequential and highly regioselective functionalization of this compound. The C-I bonds at the 3- and 5-positions can be selectively coupled while preserving the C-Cl bond at the 4-position for subsequent transformations.[8]

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the reaction occurs exclusively at the iodo-substituted positions.

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Anhydrous K₂CO₃ or Na₂CO₃ (2.0-3.0 mmol)

-

Solvent: Dioxane and Water (e.g., 4:1 mixture, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. Mono-arylation is typically observed first, followed by di-arylation upon extended reaction time or with excess boronic acid.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), and combine the organic extracts.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: General workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] Similar to the Suzuki reaction, the greater reactivity of the C-I bonds allows for selective alkynylation at the 3- and 5-positions.

-

Materials:

-

This compound (1.0 mmol)

-

Terminal Alkyne (1.1 to 2.2 equivalents)

-

Palladium Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-4 mol%)

-

Copper(I) Co-catalyst: CuI (Copper(I) iodide) (3-6 mol%)

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous, 2-3 equivalents)

-

Solvent: Anhydrous THF or DMF (10 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

-

Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Caption: Simplified catalytic cycle for Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient pyridine ring is activated for SNAr. Unlike cross-coupling, the site of substitution can be controlled by the nature of the nucleophile, as rationalized by the HSAB principle.[8]

-

Hard Nucleophiles (e.g., alkoxides, amines): These nucleophiles preferentially attack the harder electrophilic carbon at the C4 position, leading to the displacement of the chloride. The C-Cl bond, while stronger, is attached to a carbon that is electronically favored for attack by these nucleophiles.

-

Soft Nucleophiles (e.g., thiolates): These nucleophiles favor substitution at the softer electrophilic sites, which are the iodine-bearing carbons at the C3 and C5 positions, leading to the displacement of iodide.[8]

This orthogonal reactivity allows for a different strategic approach to functionalizing the pyridine core.

-

Materials:

-

This compound (1.0 mmol)

-

Amine (1.5-2.0 equivalents)

-

Base (optional, depending on amine): K₂CO₃ or a non-nucleophilic base like DBU (1.5 equivalents)

-

Solvent: Aprotic polar solvent like DMSO or NMP (5-10 mL)

-

-

Procedure:

-

In a sealed reaction vial, combine this compound, the amine, and the base (if used).

-

Add the solvent and seal the vial tightly.

-

Heat the mixture to 100-140 °C with stirring. The reaction may require elevated temperatures to overcome the C-Cl bond strength.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting 4-amino-3,5-diiodopyridine by column chromatography or recrystallization.

-

Caption: HSAB principle guiding SNAr regioselectivity.

Conclusion

The reactivity of the halogen substituents in this compound is highly dependent on the chosen reaction type. For palladium-catalyzed cross-coupling reactions, the weaker C-I bonds are significantly more reactive, allowing for selective functionalization at the 3- and 5-positions while leaving the C4-Cl bond intact for further manipulation. Conversely, in SNAr reactions, the regioselectivity can be directed by the hard/soft nature of the nucleophile, enabling targeted substitution at either the C4 position (with hard nucleophiles) or the C3/C5 positions (with soft nucleophiles). This predictable and orthogonal reactivity profile makes this compound an exceptionally valuable and strategic building block for the efficient synthesis of complex, highly substituted pyridine derivatives.

References

- 1. thestudentroom.co.uk [thestudentroom.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Question What is the correct order of reactivity for reactions involving.. [askfilo.com]

- 8. This compound|CAS 13993-58-3 [benchchem.com]

- 9. quora.com [quora.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to 4-Chloro-3,5-diiodopyridine: Commercial Availability, Synthesis, and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-diiodopyridine, a versatile halogenated pyridine derivative with significant potential in medicinal chemistry and drug development. This document covers its commercial availability, key physicochemical properties, and detailed insights into its primary reaction pathways, including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.

Commercial Availability and Suppliers

This compound (CAS No. 13993-58-3) is available from a number of specialized chemical suppliers. While it is not as commonly stocked as simpler pyridine derivatives, it can be sourced for research and development purposes. The table below summarizes key information from various suppliers. Researchers are advised to contact the suppliers directly for the most current information on purity, availability, and pricing.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Benchchem | 13993-58-3 | C₅H₂ClI₂N | 365.34 g/mol | Provides a general overview of reactivity. |

| ChemicalBook | 13993-58-3 | C₅H₂ClI₂N | 365.34 g/mol | Lists basic physicochemical properties. |

| BIOFOUNT | 13993-58-3 | C₅H₂ClI₂N | 365.34 g/mol | Provides storage conditions. |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in chemical reactions.

| Property | Value | Source/Method |

| CAS Number | 13993-58-3 | |

| Molecular Formula | C₅H₂ClI₂N | |

| Molecular Weight | 365.34 g/mol | |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | Inferred from reactivity |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4 ppm (s, 2H) | Predicted based on symmetry |

| ¹³C NMR (CDCl₃) | Not specified | |

| Mass Spectrometry (MS) | M⁺ peak at m/z ~365, with isotopic pattern for Cl and I | Expected fragmentation |

Synthesis of this compound

Proposed Experimental Protocol:

Reaction: Iodination of 4-Chloropyridine

Reagents and Materials:

-

4-Chloropyridine hydrochloride

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium bicarbonate (solid)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-chloropyridine hydrochloride (1.0 eq.).

-

Add glacial acetic acid to dissolve the starting material.

-

Slowly add iodine monochloride (2.2 eq.) to the stirred solution.

-

Heat the reaction mixture to 70-80 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of solid sodium bicarbonate until gas evolution ceases.

-

Add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Experimental Protocols

This compound is a highly functionalized building block that offers multiple sites for chemical modification. Its reactivity is dominated by the presence of three halogen substituents on the electron-deficient pyridine ring. The two primary modes of reaction are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom and the three halogen substituents makes the pyridine ring highly susceptible to nucleophilic attack. The regioselectivity of the substitution is governed by the nature of the nucleophile, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.[1]

-

Hard Nucleophiles (e.g., alkoxides, amines): These preferentially attack the harder electrophilic carbon at the C-4 position, displacing the chloride ion.[1]

-

Soft Nucleophiles (e.g., thiolates): These tend to attack the softer electrophilic carbons at the C-3 or C-5 positions, leading to the displacement of an iodide ion.[1]

Reaction: 4-Amino-3,5-diiodopyridine Synthesis

Reagents and Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Ethanol, DMF)

-

Standard reaction and work-up glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

-

Add the amine (1.1-1.5 eq.) and the base (1.2-2.0 eq.).

-

Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent and amine) and stir for 2-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, filter and wash with cold solvent. Otherwise, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bonds are significantly more reactive towards oxidative addition with palladium catalysts than the C-Cl bond, enabling selective mono- or di-arylation/vinylation at the 3- and 5-positions while leaving the 4-chloro substituent intact for further transformations.[1]

Reaction: Selective Mono-arylation at the 3-position

Reagents and Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To aid in the understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathways and Logical Relationships

Experimental Workflows

Safety Information

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its distinct reactivity in both Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions provides medicinal chemists with a powerful tool for the creation of novel molecular scaffolds. This guide has provided an overview of its commercial availability, key properties, and proposed experimental protocols to facilitate its use in drug discovery and development programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic needs.

References

The Synthetic Versatility and Biological Potential of 4-Chloro-3,5-diiodopyridine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the development of novel compounds with a wide array of applications. Among these, 4-Chloro-3,5-diiodopyridine stands out as a particularly interesting building block due to its unique electronic properties and the differential reactivity of its halogen substituents. The presence of a chlorine atom at the 4-position and iodine atoms at the 3- and 5-positions creates a highly electrophilic pyridine ring, amenable to various nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological activities of this compound and its analogs, offering insights for researchers in drug discovery and chemical synthesis.

Synthesis of this compound

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach for the Synthesis of Halogenated Pyridines

While a specific protocol for this compound is not available, the following general procedures for halogenation of pyridines can be adapted.

1. Iodination of 4-Aminopyridine (Hypothetical Procedure):

-

Materials: 4-Aminopyridine, N-Iodosuccinimide (NIS), Acetonitrile.

-

Procedure: To a solution of 4-aminopyridine in acetonitrile, add N-Iodosuccinimide (2.2 equivalents) portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 4-amino-3,5-diiodopyridine.

2. Sandmeyer Reaction for Conversion of Amino Group to Chloro Group:

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3][4][5]

-

Materials: 4-Amino-3,5-diiodopyridine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

-

Procedure:

-

Dissolve 4-amino-3,5-diiodopyridine in a mixture of concentrated hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block due to the differential reactivity of its halogen substituents. The electron-withdrawing nature of the iodine atoms and the nitrogen in the pyridine ring makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] In contrast, the carbon-iodine bonds are more reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6][7] This differential reactivity allows for sequential and site-selective functionalization of the pyridine ring.

Caption: Key reaction pathways for this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of halogenated pyridines has shown significant promise in drug discovery, exhibiting a range of biological activities including antimicrobial and anticancer effects.[8][9] Many of these activities are attributed to the ability of the pyridine scaffold to act as a hinge-binding motif in various protein kinases.

Kinase Inhibition

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and inflammatory diseases.[10][11][12][13]

Table 1: Kinase Inhibitory Activity of Various Pyridine Derivatives (Note: The following data is for a diverse range of pyridine-containing compounds and not direct analogs of this compound. It is presented to illustrate the potential of this chemical class.)

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Cell Line / Assay |

| Pyrido[2,3-d]pyrimidines | EGFR | 3.3 - 62 | HeLa |

| Pyrrolo[3,2-d]pyrimidine | EGFR/ErbB2 | 5.7 - 9.5 | In vitro kinase assay |

| 4-Anilinoquinazoline derivative | EGFRWT | 1.4 | In vitro kinase assay |

| 4-Anilinoquinazoline derivative | HER2 | 2.1 | In vitro kinase assay |

| 3-Cyano-6-naphthylpyridine | VEGFR-2 | Sub-nanomolar | In vitro kinase assay |

| Imidazol-5-yl pyridine | p38α | 45 - 47 | In vitro kinase assay |

Signaling Pathways Potentially Targeted by Pyridine Analogs:

The inhibition of kinases such as EGFR, VEGFR, and p38 MAPK can disrupt critical cellular signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Signaling Pathway:

Caption: Simplified EGFR signaling pathway.

VEGFR Signaling Pathway:

Caption: Simplified VEGFR signaling pathway.

p38 MAPK Signaling Pathway:

Caption: Simplified p38 MAPK signaling pathway.

Antimicrobial Activity

Halogenated heterocyclic compounds have been extensively investigated for their antimicrobial properties. The introduction of halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes, and can also influence its interaction with biological targets.

Table 2: Antimicrobial Activity of Various Pyridine and Related Heterocyclic Derivatives (Note: The following data is for a diverse range of compounds and not direct analogs of this compound. It is presented to illustrate the potential of this chemical class.)

| Compound Class | Microorganism | MIC (µg/mL) |

| 1,4-Dihydropyridine derivative | Mycobacterium smegmatis | 9 |

| 1,4-Dihydropyridine derivative | Staphylococcus aureus | 25 |

| 1,4-Dihydropyridine derivative | Escherichia coli | 100 |

| Chloro-substituted thiadiazole | Gram-positive bacteria | Moderate activity |

| Chloro-substituted thiadiazole | Gram-negative bacteria | Moderate activity |

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, a variety of standard in vitro assays can be employed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][14][15][16]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13][17][18]

-

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity.

-

Protocol:

-

Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

In Vitro Kinase Inhibition Assay

Various formats of kinase assays can be used to determine the inhibitory activity of compounds against specific kinases.[19][20][21][22] A common method is a luminescence-based assay that measures ATP consumption.

-

Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.

-

Protocol:

-

In a 384-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C for 1 hour).

-

Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®). This involves adding a reagent that simultaneously lyses the cells (if a cell-based assay) and contains luciferase and luciferin.

-

Measure the luminescent signal using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

-

Conclusion

This compound represents a highly functionalized and reactive pyridine scaffold with significant potential for the synthesis of complex molecules. Its differential reactivity allows for a range of chemical transformations, making it a valuable tool for medicinal chemists. While direct biological data on this specific compound is sparse, the proven track record of related halogenated pyridines as potent kinase inhibitors and antimicrobial agents suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs. The synthetic routes and biological evaluation protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this intriguing class of compounds. Further research is warranted to synthesize and screen a library of this compound analogs to fully elucidate their structure-activity relationships and identify lead compounds for various therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro kinase assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. This compound|CAS 13993-58-3 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for 4-Chloro-3,5-diiodopyridine in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-diiodopyridine is a versatile building block in organic synthesis, particularly for the construction of highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The presence of three distinct halogen atoms—one chlorine and two iodines—on the pyridine ring offers the potential for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the controlled introduction of different aryl or heteroaryl groups at specific positions, enabling the synthesis of complex molecular architectures.

The differential reactivity of the carbon-halogen bonds is the key to this selectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1][2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds, where the C-I bond is the weakest and therefore most susceptible to oxidative addition by the palladium(0) catalyst, which is the initial step in the catalytic cycle.[1] Consequently, the two iodine atoms at the 3- and 5-positions of this compound are expected to react preferentially over the chlorine atom at the 4-position. This inherent reactivity difference can be exploited to achieve selective mono- or di-arylation at the iodo-positions under milder conditions, leaving the chloro-position intact for subsequent, more forcing coupling reactions.

These application notes provide detailed protocols for the selective Suzuki-Miyaura cross-coupling reactions of this compound, enabling the synthesis of 3,5-diaryl-4-chloropyridines and subsequently 3,4,5-triarylpyridines.

Data Presentation

The following tables summarize representative quantitative data for the sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions and yields are based on established methodologies for similar polyhalogenated pyridine systems.

Table 1: Selective Suzuki-Miyaura Coupling at the C3 and C5 Positions

| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 6 | 4-Chloro-3,5-diphenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 8 | 4-Chloro-3,5-bis(4-methoxyphenyl)pyridine | 82 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 4-Chloro-3,5-di(m-tolyl)pyridine | 78 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 85 | 10 | 4-Chloro-3,5-di(thiophen-2-yl)pyridine | 75 |